1-Butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one
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Overview
Description
1-Butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by its unique structure, which includes a butanoyl group and three methyl groups attached to the indazole core
Preparation Methods
The synthesis of 1-Butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The initial step involves the cyclization of appropriate precursors to form the indazole ring.
Introduction of the Butanoyl Group: The butanoyl group is introduced through acylation reactions, often using butanoyl chloride in the presence of a base such as pyridine.
Methylation: The final step involves the methylation of the indazole core at specific positions using methylating agents like methyl iodide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butanoyl group or the methyl groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-Butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one can be compared with other similar compounds, such as:
3,6,6-Trimethyl-1-O-tolyl-1,5,6,7-tetrahydro-indazol-4-one: This compound has a similar indazole core but differs in the substituents attached to the core.
1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound has a dibromophenyl group instead of a butanoyl group, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-butanoyl-3,6,6-trimethyl-5,7-dihydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-5-6-12(18)16-10-7-14(3,4)8-11(17)13(10)9(2)15-16/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEYHNZBXSSHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C2=C(C(=N1)C)C(=O)CC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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